4-(p-Chlorophenylazo)phenol
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Overview
Description
4-(p-Chlorophenylazo)phenol is an organic compound characterized by the presence of a phenol group and a chlorophenylazo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(p-Chlorophenylazo)phenol typically involves the diazotization of p-chloroaniline followed by coupling with phenol. The reaction conditions often include the use of hydrochloric acid and sodium nitrite to form the diazonium salt, which is then reacted with phenol under alkaline conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: 4-(p-Chlorophenylazo)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and related compounds.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
4-(p-Chlorophenylazo)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(p-Chlorophenylazo)phenol involves its interaction with cellular components, leading to various biochemical effects. The compound can uncouple oxidative phosphorylation, disrupting energy production in cells . This mechanism is particularly relevant in its antimicrobial activity, where it inhibits the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
4-Chlorophenol: Shares the chlorophenyl group but lacks the azo linkage, resulting in different chemical properties and applications.
4-Nitrophenol: Contains a nitro group instead of a chlorophenylazo group, leading to distinct reactivity and uses.
4-Aminophenol: Features an amino group, which significantly alters its chemical behavior compared to 4-(p-Chlorophenylazo)phenol.
Uniqueness: this compound is unique due to its azo linkage, which imparts specific chemical reactivity and potential for diverse applications. The presence of both phenol and chlorophenylazo groups allows for a wide range of chemical modifications and functionalizations .
Properties
CAS No. |
189265-69-8 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]phenol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H |
InChI Key |
MNNLUFVMZSSCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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